molecular formula C18H20N2O3S B406467 2-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL

2-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL

Cat. No.: B406467
M. Wt: 344.4g/mol
InChI Key: JOZZKQBACOMMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL is a complex organic compound that features a benzimidazole core linked to a methoxyphenoxyethyl group and a sulfanyl ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL typically involves multiple steps:

    Starting Materials: The synthesis begins with guaiacol and 1,2-dichloroethane.

    Formation of 2-(2-methoxyphenoxy)ethyl chloride: Guaiacol reacts with 1,2-dichloroethane to form 2-(2-methoxyphenoxy)ethyl chloride.

    Nucleophilic Substitution: The 2-(2-methoxyphenoxy)ethyl chloride undergoes nucleophilic substitution with potassium phthalimide to form N-(O-methoxy benzene oxygen ethyl)-phthalimide.

    Hydrolysis: The phthalimide derivative is then hydrolyzed to yield 2-(2-methoxyphenoxy)ethanol.

    Final Coupling: The 2-(2-methoxyphenoxy)ethanol is coupled with 1H-benzimidazole-2-thiol under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-(2-methoxyphenyl)ethylamine and other benzimidazole derivatives share structural similarities.

    Unique Features:

Uniqueness

    Structural Complexity: The combination of different functional groups provides unique chemical properties.

    Versatility: Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4g/mol

IUPAC Name

2-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]sulfanylethanol

InChI

InChI=1S/C18H20N2O3S/c1-22-16-8-4-5-9-17(16)23-12-10-20-15-7-3-2-6-14(15)19-18(20)24-13-11-21/h2-9,21H,10-13H2,1H3

InChI Key

JOZZKQBACOMMEB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2SCCO

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2SCCO

Origin of Product

United States

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